Quinapril Hydrochloride Quinapril Hydrochloride Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Brand Name: Vulcanchem
CAS No.: 82586-55-8
VCID: VC0000339
InChI: InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Molecular Formula: C25H31ClN2O5
Molecular Weight: 475 g/mol

Quinapril Hydrochloride

CAS No.: 82586-55-8

APIs

VCID: VC0000339

Molecular Formula: C25H31ClN2O5

Molecular Weight: 475 g/mol

Purity: > 98%

Quinapril Hydrochloride - 82586-55-8

CAS No. 82586-55-8
Product Name Quinapril Hydrochloride
Molecular Formula C25H31ClN2O5
Molecular Weight 475 g/mol
IUPAC Name (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1
Standard InChIKey IBBLRJGOOANPTQ-JKVLGAQCSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl
Appearance Solid powder
Melting Point 120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)
Description Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.
Quinapril hydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of quinapril and hydrogen chloride. A prodrug for quinaprilat hydrochloride (by hydrolysis of the ethyl ester to the corresponding carboxylic acid), it is used as an angiotensin-converting enzyme inhibitor (ACE inhibitor) for the treatment of hypertension and congestive heart failure. It has a role as an antihypertensive agent and an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor. It contains a quinapril(1+).
Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.
Purity > 98%
Solubility 71.2 [ug/mL]
Synonyms 2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid
Accupril
CI 906
CI-906
PD 109,452 2
PD 109452 2
PD 109452-2
PD 1094522
PD-109,452-2
quinapril
quinapril hydrochloride
Reference 1: Stolarczyk M, Maślanka A, Apola A, Krzek J. Determination of losartan
potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical
preparations using derivative spectrophotometry and chromatographic-densitometric
method. Acta Pol Pharm. 2013 Nov-Dec;70(6):967-76. PubMed PMID: 24383320.


2: Hailu SA, Bogner RH. Complex effects of drug/silicate ratio, solid-state
equivalent pH, and moisture on chemical stability of amorphous quinapril
hydrochloride coground with silicates. J Pharm Sci. 2011 Apr;100(4):1503-15. doi:
10.1002/jps.22387. Epub 2010 Nov 24. PubMed PMID: 24081473.


3: Stanisz B, Paszun S, Strzyzycka N, Ptaszyński E. Influence of humidity and
hydroxypropyl cellulose, hydroxypropylmethyl cellulose, glyceryl behenate or
magnesium stearate on the degradation kinetics of quinapril hydrochloride in
solid phase. Acta Pol Pharm. 2010 Jan-Feb;67(1):99-102. PubMed PMID: 20210086.


4: Hailu SA, Bogner RH. Solid-state surface acidity and pH-stability profiles of
amorphous quinapril hydrochloride and silicate formulations. J Pharm Sci. 2010
Jun;99(6):2786-99. doi: 10.1002/jps.22051. PubMed PMID: 20091829.


5: Hailu SA, Bogner RH. Effect of the pH grade of silicates on chemical stability
of coground amorphous quinapril hydrochloride and its stabilization using
pH-modifiers. J Pharm Sci. 2009 Sep;98(9):3358-72. doi: 10.1002/jps.21767. PubMed
PMID: 19363809.


6: Rojanasthien N, Nasangiam N, Kumsorn B, Roongapinun S, Jengjareon A.
Pharmacokinetics and bioequivalence study of the two 20-mg quinapril
hydrochloride tablet formulations in healthy Thai male volunteers. J Med Assoc
Thai. 2008 May;91(5):739-46. PubMed PMID: 18672641.


7: Bhavar GB, Chatpalliwar VA, Patil DD, Surana SJ. Validated HPTLC Method for
Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in
a Tablet Dosage Form. Indian J Pharm Sci. 2008 Jul-Aug;70(4):529-31. doi:
10.4103/0250-474X.44612. PubMed PMID: 20046789; PubMed Central PMCID: PMC2792558.


8: Stanisz B. The influence of pharmaceutical excipients on quinapril
hydrochloride stability. Acta Pol Pharm. 2005 May-Jun;62(3):189-93. PubMed PMID:
16193811.


9: Stanisz B. The stability of quinapril hydrochloride--a mixture of amorphous
and crystalline forms (QHCl-AC)--in solid phase. Acta Pol Pharm. 2003
Nov-Dec;60(6):443-9. PubMed PMID: 15080591.


10: Stanisz B. Kinetics of degradation of quinapril hydrochloride in tablets.
Pharmazie. 2003 Apr;58(4):249-51. PubMed PMID: 12749406.
PubChem Compound 54891
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator